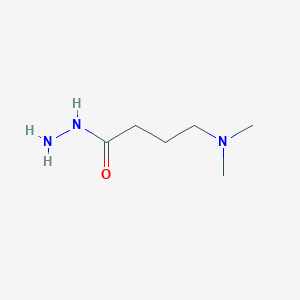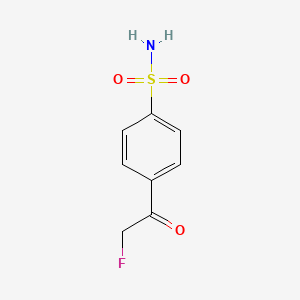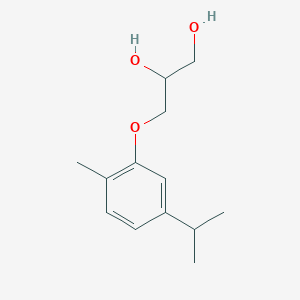
3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol typically involves the reaction of 5-isopropyl-o-cresol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the hydroxyl group of the cresol.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2-Propanediol: A simpler diol with similar hydroxyl functionality.
5-Isopropyl-o-cresol: The precursor used in the synthesis of 3-(5-Isopropyl-o-tolyloxy)-1,2-propanediol.
Uniqueness
This compound is unique due to the presence of both aromatic and aliphatic hydroxyl groups, which can impart distinct chemical and physical properties compared to simpler diols or aromatic compounds.
特性
CAS番号 |
6593-13-1 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
3-(2-methyl-5-propan-2-ylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-9(2)11-5-4-10(3)13(6-11)16-8-12(15)7-14/h4-6,9,12,14-15H,7-8H2,1-3H3 |
InChIキー |
MOTVHOCKVVIRIG-UHFFFAOYSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


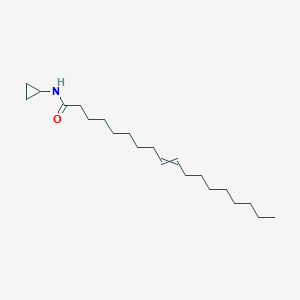
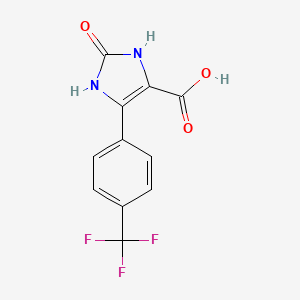

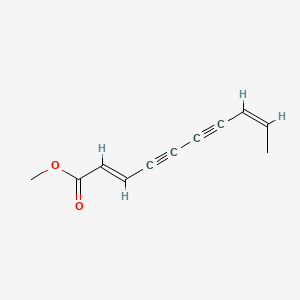
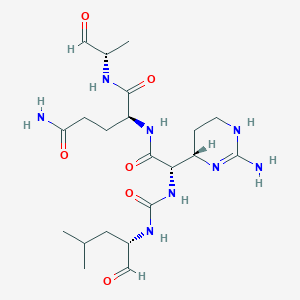

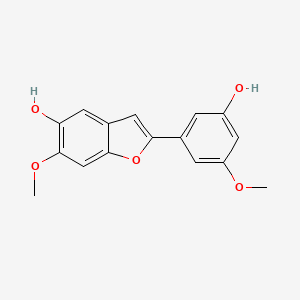

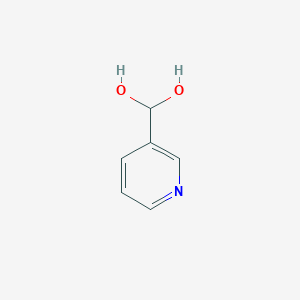
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)

